molecular formula C13H17N5O4 B014610 2',3'-O-Isopropylideneadenosine CAS No. 362-75-4

2',3'-O-Isopropylideneadenosine

Cat. No. B014610
CAS RN: 362-75-4
M. Wt: 307.31 g/mol
InChI Key: LCCLUOXEZAHUNS-WOUKDFQISA-N
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Description

Synthesis Analysis

The synthesis of 2',3'-O-Isopropylideneadenosine involves the reaction of adenosine with isopropylidene derivates under specific conditions. For instance, Qiao Chun-hua synthesized N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine using acetone for the 2',3'-dihydroxy group protection on the sugar ring (Qiao Chun-hua, 2009).

Molecular Structure Analysis

The crystal and molecular structures of variants of 2',3'-O-Isopropylideneadenosine, such as 8-bromo-2',3'-O-isopropylideneadenosine , have been determined, revealing no stacking interaction between adjacent bases and two modes of base-pairing hydrogen bonds in one of its forms (S. Fujii et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-O-Isopropylideneadenosine include the preparation of 8,5'-O-cycloadenosine derivatives and the synthesis of N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine . These reactions showcase the compound's versatility in forming various derivatives for further research and applications (K. Anzai & J. Uzawa, 1984).

Physical Properties Analysis

Studies on 2',3'-O-Isopropylideneadenosine and its derivatives often focus on their conformational and structural properties. For example, the crystal structure analysis of 2',3'-O-Isopropylidene Inosine reveals significant conformational variations, highlighting the compound's complex physical nature (S. Mande et al., 1992).

Chemical Properties Analysis

The compound's chemical properties are evident in its reactivity and the formation of derivatives. The photooxidation study of 2',3'-O-isopropylideneadenosine derivatives provides insights into the compound's oxidative behavior and the influence of substituents on its reactivity (Sako et al., 1993).

Scientific Research Applications

  • Radical Cyclization : Sugawara, Otter, and Ueda (1988) demonstrated a novel stereospecific radical cyclization of 2',3'-O-isopropylideneuridine and -adenosine 5'-aldehyde to produce 6,5'-cyclodihydrouridine and 8,5'-cycloadenosine derivatives (Sugawara, Otter, & Ueda, 1988).

  • Photooxidation : Sako et al. (1993) found that photooxidation of 2′,3′-O-isopropylideneadenosines with a pyrimidinetetraone N-oxide generates adenosyl cation radicals, highlighting its potential use in oxidative studies (Sako et al., 1993).

  • Synthesis of Nucleosides : Ikehara and Tada (1967) discussed the synthesis of 2'-deoxy- and 3'-deoxyadenosine (Cordycepin) from adenosine, providing insights into the synthesis of nucleosides and their applications in medicine (Ikehara & Tada, 1967).

  • Oxidative Cyclization : Kitade et al. (1992) explored the oxidative cyclization of 2′,3′-O-isopropylideneadenosines into 5′-O,8-cycloadenosines with lead tetraacetate, revealing a new method for chemical modification of adenosines (Kitade et al., 1992).

  • Conformational Properties : Fujii, Fujiwara, and Tomita (1976) studied the structural properties of 8-bromo-2',3'-O-isopropylideneadenosine, showing different conformational properties and interactions between adjacent bases (Fujii, Fujiwara, & Tomita, 1976).

  • Cellular Absorption and Deamination : Golovatskiĭ, Petlichnaia, and Lashkaĭ (1989) found that Zajdel hepatoma cells absorb and deaminate 2',3'-O-isopropylideneadenosine intensively, leading to cell death and apoptosis (Golovatskiĭ, Petlichnaia, & Lashkaĭ, 1989).

  • Cofactor Mimics in Biochemical Research : Comstock and Rajski (2004) developed aziridine 6, a novel cofactor mimic, which can be used to probe DNA and protein methylation patterns (Comstock & Rajski, 2004).

  • Enzymatic Deamination Studies : Ciuffreda, Alessandrini, Pavlovic, and Santaniello (2007) investigated the rate of deamination of 2′,3′-O-isopropylideneadenosine-5′-carboxylic acid by adenosine deaminase (ADA) and adenylate deaminase (AMPDA), focusing on the influence of substrate ionization (Ciuffreda, Alessandrini, Pavlovic, & Santaniello, 2007).

  • Stereochemical Characterization : Ivanova and Spiteller (2011) emphasized the importance of stereochemical experimental and theoretical characterization of natural products like 2',3'-O-isopropylideneadenosines, aiding in the elucidation of unknown extracts (Ivanova & Spiteller, 2011).

  • Inhibition of Methionyl-tRNA Synthetase : Lee et al. (1999) studied methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase, revealing their effectiveness in various microorganisms (Lee et al., 1999).

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCLUOXEZAHUNS-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-O-Isopropylideneadenosine

CAS RN

362-75-4
Record name 2′,3′-O-Isopropylideneadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-isopropylideneadenosine
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Synthesis routes and methods I

Procedure details

A solution of adenosine (43 g) and 2,2-dimethoxypropane (5 eq.) in acetone (75 eq.) was treated with D-camphorsulphonic acid (1 eq) at and the resulting reaction was allowed to stir for 3 hr. The reaction mixture was concentrated in vacuo and diluted with a mixture of saturated aqueous NaHCO3 (250 mL) and ethyl acetate (250 mL). The resulting solution was transferred to a separatory funnel and the organic layer was separated, dried over sodium sulfate, and concentrated in vacuo to provide a solid residue. The solid residue was suspended in hexane, filtered, washed with hexane and dried to provide 2′,3′-Isopropylidene-adenosine (43 g). 1H NMR (DMSO-d6, 300 MHz): δ 4.12-4.17 (m, 1H), 4.22-4.26 (m, 1H), 4.59 (d, J=4.8 Hz, 1H), 4.74-4.85 (m, 2H), 5.49-5.52 (m, 1H), 5.51 (d, J=5.1 Hz, 1H), 5.84 (d, J=5.1 Hz, 1H), 7.85 (s, 2H), 8.33 (s, 1H). MS m/z 347.11 [M+H]+.
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43 g
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D-camphorsulphonic acid
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Synthesis routes and methods II

Procedure details

Compound 73 (32 gm, 0.1 mol) was added to a well stirred suspension of 2′, 3′-isopropylidene adenosine-5′-carboxylic acid (36.5 gm, 0.11 mol), DCC (24.5 gm, 0.118 mol), N-hydroxy-succinimide (11.87 gm, 0.11 mol) in DMF (200 ml), and was followed by the addition of diisopropyl ethylamine (40 ml, 0.22 mol) at room temperature. The reaction mixture became clear after the addition of diisopropyl ethylamine, and urea started precipitating after some time. The reaction was left at room temperature for 3 days. The white precipitate of urea was filtered and washed thoroughly with DMF. The filtrate was concentrated under vacuum to remove diisopropyl ethylamine, and then treated with acetic acid (2 eq.) to break the DCC complex. Again, the solid was filtered and discarded. The filtrate was concentrated under high vacuum at 60° C., and the residue was purified on the silica gel column using 8% CH3OH—CH2Cl2 to give a of 2′,3′-isopropylidene adenosine protected derivative of compound 130.
Quantity
32 g
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[Compound]
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2′, 3′-isopropylidene adenosine-5′-carboxylic acid
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36.5 g
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24.5 g
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11.87 g
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200 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3'-O-Isopropylideneadenosine
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Citations

For This Compound
585
Citations
T FUJII, CC WU, T ITAYA, S MORO… - Chemical and …, 1973 - jstage.jst.go.jp
V Chart 1 1-oxide (I) 9 and benzyl bromide, could be directly used as a starting material without purification. In this run, the hydrobromide was converted into the corresponding free base…
Number of citations: 32 www.jstage.jst.go.jp
B Ivanova, M Spiteller - Journal of Molecular Structure, 2011 - Elsevier
The conformational analysis, determination of absolute configurations (ACs) as well as elucidation of the electronic absorption and CD spectra of chiral molecules 2′,3′-O-…
M Ikehara, H Tada - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
5'–O–Acetyl-8-bromo-2/, 3'-O-isopropylideneadenosine was obtained either by bromination of 5'-O-acetyl-2', 3'–O–isopropylideneadenosine with N-bromoacetamide or by bromination …
Number of citations: 56 www.jstage.jst.go.jp
X Xing, Y Jia, J Zhang, Z Wu, M Qin, P Li, X Feng… - Sensors and Actuators B …, 2021 - Elsevier
Golgi apparatus plays an important role in the final processing and packaging of cell secretions. Herein, we first present a new strategy using 2′,3′-O-isopropylideneadenosine (Ade) …
S Fujii, T Fujiwara, K Tomita - Nucleic Acids Research, 1976 - academic.oup.com
… Bond lengths(in A) and bond angles (in degrees) of crystal I of 8-bromo-2\3'• O-isopropylideneadenosine. The average standard deviations are 0.05A for bond length and 3 for angle. …
Number of citations: 35 0-academic-oup-com.brum.beds.ac.uk
K Anzai, J Uzawa - Canadian journal of chemistry, 1986 - cdnsciencepub.com
Reaction of 2′,3′-O-isopropylideneadenosine (1) with p-NCC 6 H 4 COCl in 1:6 Et 3 N–CH 2 Cl 2 afforded the cyanoimidazole nucleoside 8 (53%) and the 8,5′-O-cycloadenosine …
Number of citations: 7 cdnsciencepub.com
S Sprang, DC Rohrer… - … Section B: Structural …, 1978 - scripts.iucr.org
2', 3'-O-Isopropylideneadenosine (IPLA) is a nucleoside in which the ribofuranose group is cyclized at the 0 (2') and 0 (3') atoms. IPLA crystalUzes in the orthorhombic space group P2~ …
Number of citations: 36 scripts.iucr.org
P Howgate, A Hampton - Carbohydrate Research, 1972 - Elsevier
Syntheses of 5’-C-alkyd derivatives of adenosine, such as the two enantiomorphs of 5’-C-methyladenosine’**, 5’, 5’-di-C-methyIadenosine3, and 5’-(hydroxymethyl)-5’-deoxyadenosine, …
A Matsuda, K Muneyama, T Nishida… - Nucleic acids …, 1976 - academic.oup.com
A versatile method for the synthesis of 5′-deoxy-8,5′-cycloadenosine, a conformationally-fixed “anti” type of adenosine, was presented. Irradiation of 2′,3′-0-isopropylidene-5′-…
Number of citations: 47 0-academic-oup-com.brum.beds.ac.uk
K Anzai, J Uzawa - The Journal of Organic Chemistry, 1984 - ACS Publications
Reaction conditions suitable for the formation of 8, 5'-0-cycloadenosine derivatives in the reaction of 2', 3'-O-isopropylideneadenosine (1) with benzoyl chloride and substituted benzoyl …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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